

4-chloro-N,N-dimethylbutanamide CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-chloro-N,N-dimethylbutanamide

Cat. No.: B1360136

[Get Quote](#)

An In-Depth Technical Guide to **4-chloro-N,N-dimethylbutanamide**: Synthesis, Properties, and Applications

Introduction

4-chloro-N,N-dimethylbutanamide, a versatile chemical intermediate, holds significant value in various sectors of chemical research and industry. Its bifunctional nature, featuring a reactive terminal chloro group and a stable amide moiety, makes it a strategic building block in the synthesis of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and analytical characterization. As a key intermediate, its utility spans from pharmaceutical development, where it serves in the creation of novel therapeutic agents, to agrochemical formulation and material science.^{[1][2]} The stability and reactivity of this compound are appreciated by researchers for facilitating the synthesis of complex molecules, often leading to improved reaction yields and reduced synthesis times.^[1]

Chemical Identity and Core Properties

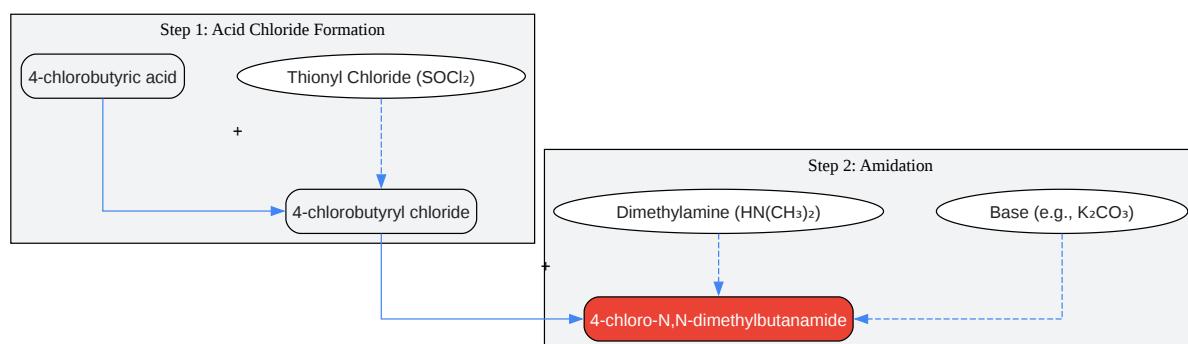
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. **4-chloro-N,N-dimethylbutanamide** is identified by the CAS Number 22813-58-7.^{[1][3][4][5][6]} Its core identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	22813-58-7	[1] [3] [5]
IUPAC Name	4-chloro-N,N-dimethylbutanamide	[4] [5]
Synonyms	N,N-Dimethyl-4-chlorobutanamide, 4-Chloro-N,N-dimethylbutyramide	[1] [5] [7]
Molecular Formula	C ₆ H ₁₂ ClNO	[1] [3] [5] [8]
Molecular Weight	149.62 g/mol	[1] [3] [5] [8]
Appearance	Light yellow liquid	[1]
Purity	≥ 97% (by GC, typical)	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source(s)
Monoisotopic Mass	149.0607417 Da	[5]
XLogP	0.6	[5] [9]
SMILES	CN(C)C(=O)CCCCI	[5] [8] [9]
InChIKey	FYVXMHXMWHEEHI-UHFFFAOYSA-N	[5] [8] [9]


Synthesis and Reaction Mechanisms

The synthesis of **4-chloro-N,N-dimethylbutanamide** typically follows established principles of amide formation. The most common strategies involve the reaction of a carboxylic acid derivative with dimethylamine.[\[2\]](#) The choice of starting material—the carboxylic acid or its more reactive acid chloride—dictates the reaction conditions.

Synthetic Pathway Overview

The primary route involves the conversion of a 4-chlorobutyric acid derivative into the corresponding amide. Using the acid chloride is often preferred as it is more reactive, leading to higher yields and faster reaction times.[2]

- Acid Chloride Formation: 4-chlorobutyric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride, to form the highly reactive 4-chlorobutyryl chloride. This step is crucial as the hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride of the acyl chloride is an excellent leaving group.
- Amidation: The resulting 4-chlorobutyryl chloride is then reacted with dimethylamine in the presence of a base. The dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.[10]

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **4-chloro-N,N-dimethylbutanamide**.

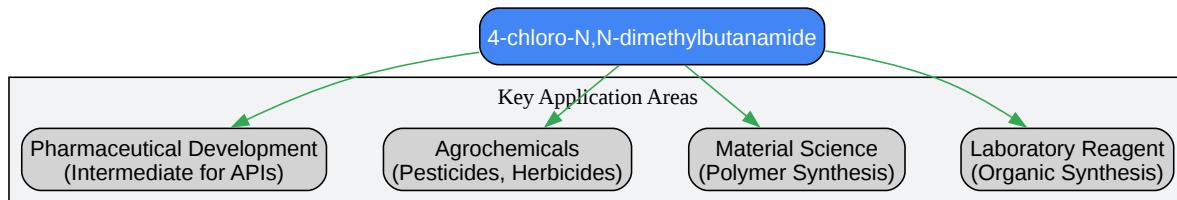
Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for analogous amide synthesis.[\[2\]](#)[\[10\]](#)

Objective: To synthesize **4-chloro-N,N-dimethylbutanamide** from 4-chlorobutyryl chloride and dimethylamine.

Materials:

- 4-chlorobutyryl chloride
- Dimethylamine (2.0 M solution in THF)
- Triethylamine (Et_3N) or Potassium Carbonate (K_2CO_3)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, addition funnel, magnetic stirrer, ice bath


Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-chlorobutyryl chloride (1 equivalent) dissolved in anhydrous DCM (50 mL). Cool the flask to 0 °C in an ice bath.
- Addition of Amine: In a separate flask, mix dimethylamine solution (1.1 equivalents) with triethylamine (1.2 equivalents) in anhydrous DCM (30 mL).
- Nucleophilic Acyl Substitution: Add the dimethylamine/triethylamine solution dropwise to the stirred solution of 4-chlorobutyryl chloride over 30 minutes, maintaining the temperature at 0 °C. The triethylamine serves as an acid scavenger to neutralize the HCl formed during the reaction.

- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
- Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO_3 solution, 50 mL of water, and 50 mL of brine. The bicarbonate wash removes any unreacted acid chloride and residual HCl.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product, a light yellow liquid, can be purified by vacuum distillation or column chromatography if necessary to achieve >97% purity.

Applications in Research and Development

The unique structure of **4-chloro-N,N-dimethylbutanamide** makes it a valuable building block in several high-value chemical industries.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key application areas for **4-chloro-N,N-dimethylbutanamide**.

- Pharmaceutical Development: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[\[1\]](#) The alkyl chloride handle allows for nucleophilic substitution reactions to introduce a wide range of functional groups, while the

dimethylamide group can influence solubility and metabolic stability. This makes it particularly useful for creating drugs that target specific biological pathways.^{[1][2]} The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs on the market.^[11]

- Agrochemicals: In the agricultural sector, it is used to formulate effective pesticides and herbicides.^[1] The molecular framework can be elaborated to produce compounds that exhibit desired biocidal activity, contributing to improved crop yields.^[1]
- Material Science: Researchers are exploring its use in the development of advanced materials, such as specialty polymers.^[1] The bifunctional nature allows it to potentially act as a monomer or a functionalizing agent to impart specific thermal or mechanical properties to polymers.^{[1][2]}
- Laboratory Reagent: Beyond specific industries, it serves as a versatile reagent in organic synthesis, enabling various chemical transformations essential for academic and industrial research.^[1]

Analytical Characterization

Confirming the identity and purity of synthesized **4-chloro-N,N-dimethylbutanamide** is critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Table 3: Predicted Spectroscopic Data for Structural Confirmation

Technique	Expected Features
¹ H NMR	$\delta \sim 3.6$ ppm (t, 2H): Triplet for -CH ₂ -Cl protons, coupled to adjacent CH ₂ . $\delta \sim 2.9\text{--}3.0$ ppm (s, 6H): Two singlets for the non-equivalent N-(CH ₃) ₂ methyl groups due to restricted rotation around the C-N amide bond. $\delta \sim 2.4$ ppm (t, 2H): Triplet for -C(=O)-CH ₂ - protons, coupled to adjacent CH ₂ . $\delta \sim 2.1$ ppm (quint, 2H): Quintet for the central -CH ₂ - protons, coupled to both adjacent CH ₂ groups.
¹³ C NMR	$\delta \sim 172$ ppm: Carbonyl carbon (C=O). $\delta \sim 45$ ppm: Chlorinated methylene carbon (-CH ₂ -Cl). $\delta \sim 37$ ppm & 35 ppm: Non-equivalent N-methyl carbons (-N(CH ₃) ₂). $\delta \sim 31$ ppm: Methylene carbon alpha to carbonyl (-C(=O)-CH ₂ -). $\delta \sim 25$ ppm: Central methylene carbon (-CH ₂ -).
FT-IR	$\sim 1640\text{ cm}^{-1}$: Strong C=O stretch (amide). $\sim 2940\text{ cm}^{-1}$: C-H alkane stretches. $\sim 730\text{ cm}^{-1}$: C-Cl stretch.
Mass Spec (EI)	m/z 149/151: Molecular ion peaks (M ⁺ , M ⁺⁺²) in a ~3:1 ratio, characteristic of a single chlorine atom. m/z 72: Fragment from McLafferty rearrangement or cleavage, [CH ₂ =C(OH)N(CH ₃) ₂] ⁺ . m/z 44: Fragment corresponding to [C(=O)N(CH ₃) ₂] ⁺ .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **4-chloro-N,N-dimethylbutanamide**. A reverse-phase (RP) method using a C18 column is effective.^[7]

- Mobile Phase: A typical mobile phase consists of an acetonitrile and water gradient, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry

compatibility.[7]

- Detection: UV detection is suitable, although not highly sensitive for this chromophore. Mass spectrometry (LC-MS) provides greater sensitivity and mass confirmation.

Safety, Handling, and Storage

Proper handling of **4-chloro-N,N-dimethylbutanamide** is essential due to its potential hazards.

5.1. Hazard Identification

According to GHS classifications, this compound presents several hazards:[5]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.
- H319: Causes serious eye irritation.
- H315: May cause skin irritation.
- H335: May cause respiratory irritation.

5.2. Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][13]
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13][14]
- Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[13]
- In case of contact, rinse the affected area immediately and thoroughly with water. For eye contact, rinse cautiously for several minutes and seek medical attention.[12]

5.3. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
- Recommended storage temperature is between 0-8 °C for long-term stability.[1]

Conclusion

4-chloro-N,N-dimethylbutanamide is a valuable and versatile chemical intermediate with a well-defined property profile and established utility. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is clear. A thorough understanding of its synthesis, reactivity, and analytical profile, combined with stringent adherence to safety protocols, enables researchers and developers to effectively leverage this compound in creating next-generation chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-chloro-N,N-dimethylbutanamide | 22813-58-7 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 22813-58-7 | 4-Chloro-N,N-dimethylbutanamide - AiFChem [aifchem.com]
- 5. 4-chloro-N,N-dimethylbutyramide | C6H12CINO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-N,N-DIMETHYLBUTANAMIDE [drugfuture.com]
- 7. 4-Chloro-N,N-dimethylbutyramide | SIELC Technologies [sielc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. PubChemLite - 4-chloro-n,n-dimethylbutanamide (C6H12CINO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [4-chloro-N,N-dimethylbutanamide CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360136#4-chloro-n-n-dimethylbutanamide-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com